![molecular formula C25H22N2OS2 B286315 4,5-bis(benzylsulfanyl)-2-(3-methylphenyl)-3(2H)-pyridazinone](/img/structure/B286315.png)
4,5-bis(benzylsulfanyl)-2-(3-methylphenyl)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-bis(benzylsulfanyl)-2-(3-methylphenyl)-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BZSMP and is a member of the pyridazinone family. BZSMP has been studied extensively for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of BZSMP is not fully understood. However, studies have shown that BZSMP inhibits the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This inhibition leads to DNA damage and cell death, making BZSMP a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
BZSMP has been found to exhibit significant biochemical and physiological effects. Studies have shown that BZSMP induces apoptosis (programmed cell death) in cancer cells, leading to a decrease in tumor growth. Additionally, BZSMP has been found to inhibit the production of inflammatory cytokines, leading to a decrease in inflammation.
Advantages and Limitations for Lab Experiments
One of the primary advantages of BZSMP is its potent antitumor and anti-inflammatory activity. This makes it a potential candidate for the treatment of various diseases. However, one of the limitations of BZSMP is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on BZSMP. One potential direction is to optimize the synthesis method to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of BZSMP. Finally, studies are needed to investigate the potential use of BZSMP in combination with other drugs for the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, 4,5-bis(benzylsulfanyl)-2-(3-methylphenyl)-3(2H)-pyridazinone is a chemical compound that has significant potential in various scientific fields. The synthesis method of BZSMP has been optimized to improve yield and purity. BZSMP has been found to exhibit significant antitumor and anti-inflammatory activity, making it a potential candidate for the treatment of various diseases. However, further studies are needed to fully understand the mechanism of action of BZSMP and its potential use in combination with other drugs.
Synthesis Methods
The synthesis method of BZSMP involves the reaction of 3-methylbenzylamine with 2-(3-methylphenyl) acetylacetone in the presence of sulfur powder. This reaction results in the formation of BZSMP as a yellow solid with a melting point of 205-207°C. The synthesis method of BZSMP has been optimized to improve yield and purity.
Scientific Research Applications
BZSMP has been studied for its potential applications in various scientific fields. One of the primary applications of BZSMP is in the field of medicinal chemistry. BZSMP has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, BZSMP has been found to exhibit potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
Molecular Formula |
C25H22N2OS2 |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
4,5-bis(benzylsulfanyl)-2-(3-methylphenyl)pyridazin-3-one |
InChI |
InChI=1S/C25H22N2OS2/c1-19-9-8-14-22(15-19)27-25(28)24(30-18-21-12-6-3-7-13-21)23(16-26-27)29-17-20-10-4-2-5-11-20/h2-16H,17-18H2,1H3 |
InChI Key |
IEEJJVRIVXKJQM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=C(C=N2)SCC3=CC=CC=C3)SCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=C(C=N2)SCC3=CC=CC=C3)SCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.